Home > Products > Screening Compounds P19842 > Golvatinib tartrate
Golvatinib tartrate - 1007601-96-8

Golvatinib tartrate

Catalog Number: EVT-1536434
CAS Number: 1007601-96-8
Molecular Formula: C37H43F2N7O10
Molecular Weight: 783.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Golvatinib tartrate is a dual kinase inhibitor designed for oral administration, primarily targeting two significant receptors: vascular endothelial growth factor receptor-2 (VEGFR-2) and hepatocyte growth factor receptor (c-Met). These receptors are critical in regulating cell signaling pathways that influence angiogenesis, tumor growth, and metastasis. The compound has shown promise in various cancer treatments, particularly in combination therapies for advanced solid tumors, including gastric cancer and melanoma .

Source and Classification

Golvatinib tartrate is classified as an antineoplastic agent due to its role in cancer treatment. It is synthesized from specific chemical precursors and is available through various pharmaceutical suppliers. The compound is associated with the CAS number 1007601-96-8, indicating its unique chemical identity in scientific literature.

Synthesis Analysis

Methods

The synthesis of Golvatinib tartrate involves multiple steps, although detailed proprietary methods are often not publicly disclosed. Generally, it is synthesized through a series of chemical reactions that include:

  1. Formation of the core structure: This involves creating the piperazine and pyridine rings that are central to the compound's activity.
  2. Functionalization: Adding functional groups such as fluorine atoms and dicarboxamide moieties to enhance biological activity.
  3. Salt formation: The tartrate salt form is typically prepared to improve solubility and bioavailability.

Technical Details

While specific synthetic routes are proprietary, the general approach includes:

  • Use of intermediates that facilitate the construction of the complex molecular framework.
  • Employing conditions that ensure high purity and yield necessary for pharmaceutical applications.
Molecular Structure Analysis

Structure

The molecular formula of Golvatinib tartrate is C37H43F2N7O10, with a molecular weight of approximately 783.8 g/mol. The IUPAC name is:

(2R,3R)2,3dihydroxybutanedioicacid;1N[2fluoro4[2[[4(4methylpiperazin1yl)piperidine1carbonyl]amino]pyridin4yl]oxyphenyl]1N(4fluorophenyl)cyclopropane1,1dicarboxamide(2R,3R)-2,3-dihydroxybutanedioicacid;1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Data

Key structural data includes:

  • InChI Key: JYFKDBFPRXMUAM-LREBCSMRSA-N
  • The compound features multiple functional groups that contribute to its biological activity, including fluorinated aromatic rings and a cyclopropane moiety.
Chemical Reactions Analysis

Golvatinib tartrate can undergo various chemical reactions:

  • Oxidation: Potentially affecting the functional groups within the compound.
  • Reduction: Modifying certain bonds to enhance or alter activity.
  • Substitution reactions: Particularly involving the aromatic rings which can be modified to improve efficacy or reduce side effects.

Specific reagents and conditions for these reactions are typically proprietary and not extensively documented in public literature.

Mechanism of Action

Golvatinib tartrate functions through a dual mechanism:

  1. VEGFR2 Antagonism: By inhibiting VEGFR2, it disrupts angiogenesis—the process by which new blood vessels form from existing ones—thereby limiting tumor blood supply.
  2. c-Met Inhibition: Targeting c-Met interferes with cellular processes such as growth, migration, and invasion, which are crucial for tumor progression.

This dual action makes Golvatinib tartrate particularly effective in overcoming resistance mechanisms associated with single-target therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Enhanced by its salt form (tartrate), improving bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong oxidizing agents and may undergo hydrolysis under acidic or basic conditions.

Relevant analyses often involve spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm structural integrity and purity during synthesis .

Applications

Golvatinib tartrate has significant applications in scientific research:

  • Cancer Treatment: Investigated for efficacy in treating various cancers such as gastric cancer, melanoma, and glioblastoma when used in combination with other agents like lenvatinib.
  • Research Tool: Utilized in studies exploring resistance mechanisms to existing therapies targeting VEGFR pathways.

Clinical trials have demonstrated its potential effectiveness in overcoming therapeutic resistance associated with traditional vascular endothelial growth factor inhibitors .

Chemical Characterization of Golvatinib Tartrate

Molecular Structure and Physicochemical Properties

Golvatinib tartrate (chemical name: N-[2-fluoro-4-({2-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino}pyridin-4-yloxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (2R,3R)-tartrate) is a multitargeted tyrosine kinase inhibitor. Its molecular formula is C₃₃H₃₇F₂N₇O₄·C₄H₆O₆, with an average molecular mass of 783.786 g/mol and a monoisotopic mass of 783.303947 Da [4] [7]. The structure features:

  • Dual fluorophenyl motifs enhancing target binding affinity.
  • A cyclopropane dicarboxamide core critical for kinase inhibition.
  • A piperazine-piperidine scaffold improving solubility.
  • (2R,3R)-tartrate counterion for crystallinity stabilization [7].The compound has two defined stereocenters and displays ATP-competitive inhibition. Its SMILES notation is:O[C@H]([C@@H](O)C(O)=O)C(O)=O.CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC(OC4=CC=C(NC(=O)C5(CC5)C(=O)NC6=CC=C(F)C=C6)C(F)=C4)=CC=N3 [7].

Table 1: Key Physicochemical Properties of Golvatinib Tartrate

PropertyValue
Molecular FormulaC₃₇H₄₃F₂N₇O₁₀
Molecular Weight783.786 g/mol
Stereocenters2 (Absolute configuration)
SolubilityModerate (aqueous buffers)
Ionization StateSalt (tartrate)

Synthesis and Optimization of Golvatinib Derivatives

The synthesis of golvatinib leverages retroviral vector subcloning and collagen gel matrix assays to optimize bioactivity [2]. Key synthetic strategies include:

  • Fragment-assisted design: Cyclopropane dicarboxamide fragments were coupled with fluorinated aryl intermediates via amidation reactions to enhance kinase selectivity [1].
  • Tartrate salt formation: The free base is crystallized with (2R,3R)-tartaric acid to improve bioavailability [7].
  • Side-chain modifications: Piperidine-4-yl groups linked to methylpiperazine increased c-Met binding affinity. Urea linkers between heterocycles reduced off-target effects [3].Derivatives were screened using cell-free kinase assays (Caliper LabChip3000 system) and 2D/3D endothelial network assays to validate anti-angiogenic potency [2] [3].

Structure-Activity Relationship (SAR) Analysis

Golvatinib’s multitargeted profile arises from specific structural motifs:

  • Cyclopropane dicarboxamide: Essential for c-Met inhibition (IC₅₀ = 20 nM). Removal decreases potency >100-fold [7].
  • 4-(4-Methylpiperazin-1-yl)piperidine: Binds the hinge region of Eph receptors (IC₅₀ = 40 nM). N-methylation boosts solubility without efficacy loss [3] [7].
  • Fluorophenyl groups: Para-fluorine on the aniline ring enhances Tie2 binding (IC₅₀ = 40 nM) by enabling hydrophobic pocket interactions [2] [7].
  • Urea linker: Connects pyridine and phenyl rings, crucial for simultaneous VEGFR2/EphB4 inhibition. Replacing urea with amide reduces potency [3].

Table 2: Kinase Inhibition Profile of Golvatinib Tartrate

Target KinaseIC₅₀ (nM)Biological Role
c-Met20Tumor proliferation/angiogenesis
Tie240Pericyte-mediated stabilization
VEGFR240VEGF-driven angiogenesis
EphB445Vessel maturation

Comparative Analysis with Structural Analogues

Golvatinib’s chemical scaffold diverges from other kinase inhibitors:

  • Crizotinib: Targets ALK/ROS1/c-Met but lacks Eph/Tie2 activity. Its 2-amino-pyridine core limits spectrum compared to golvatinib’s cyclopropane dicarboxamide [1] [7].
  • Cabozantinib: Inhibits c-Met/VEGFR2 but shows minimal EphB4 blockade. Golvatinib’s piperazine-piperidine group enables broader Eph receptor coverage [3].
  • Lenvatinib: Primarily anti-VEGFR/FGFR. Golvatinib complements lenvatinib by suppressing HGF-induced resistance via c-Met/EphB4 inhibition [2] [3].

Table 3: Structural and Target Selectivity Comparison

InhibitorCore StructurePrimary TargetsUnique Targets
GolvatinibCyclopropane dicarboxamidec-Met, VEGFR2, Tie2EphB4, Eph receptors
CrizotinibAminopyridineALK, c-Met, ROS1None
CabozantinibQuinolineVEGFR2, c-Met, RETAXL

Golvatinib’s multikinase polypharmacology enables synergistic effects in combination regimens, particularly against tumors overexpressing HGF/Met [3]. Its chemical design addresses limitations of earlier analogues by integrating fluorinated aryl groups for enhanced permeability and basic nitrogen motifs for pH-dependent solubility [7].

Properties

CAS Number

1007601-96-8

Product Name

Golvatinib tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C37H43F2N7O10

Molecular Weight

783.8 g/mol

InChI

InChI=1S/C33H37F2N7O4.C4H6O6/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23;5-1(3(7)8)2(6)4(9)10/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

JYFKDBFPRXMUAM-LREBCSMRSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.